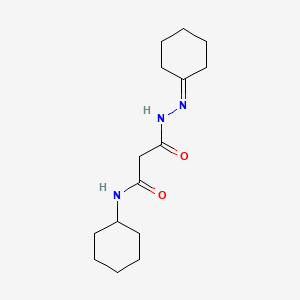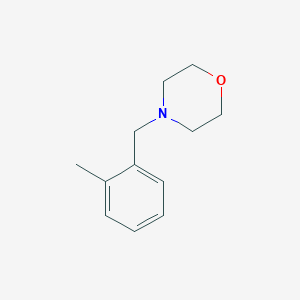
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes.
Mecanismo De Acción
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which leads to a wide range of biological effects.
Biochemical and physiological effects:
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been shown to have a wide range of biochemical and physiological effects. It promotes the self-renewal and proliferation of embryonic stem cells, enhances the differentiation of induced pluripotent stem cells into specific cell types, and promotes the survival of neurons in the brain. N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has also been shown to have anti-inflammatory effects and to promote the regeneration of damaged tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide in lab experiments is its specificity for GSK-3. This allows researchers to study the specific role of GSK-3 in various biological processes. However, one limitation of using N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide is its potential off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the use of N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide in combination with other drugs to treat various diseases, including cancer and Alzheimer's disease. Finally, the role of GSK-3 in various biological processes is still not fully understood, and further research is needed to elucidate its precise role in these processes.
Métodos De Síntesis
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclohexylidenehydrazine with cyclohexanone to form N-cyclohexyl-2-cyclohexylidenehydrazine. This intermediate is then reacted with ethyl 2-oxo-4-phenylbutyrate to form N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide, which is the final product.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. It has been shown to promote the self-renewal and proliferation of embryonic stem cells, as well as enhance the differentiation of induced pluripotent stem cells into specific cell types. N-cyclohexyl-3-(2-cyclohexylidenehydrazino)-3-oxopropanamide has also been used to study the role of GSK-3 in various disease models, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
N-cyclohexyl-N'-(cyclohexylideneamino)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c19-14(16-12-7-3-1-4-8-12)11-15(20)18-17-13-9-5-2-6-10-13/h12H,1-11H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHRJTDCGFUSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(=O)NN=C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(cyclohexylideneamino)propanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)


![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)



![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)

